molecular formula C18H16BrF3N4O2S2 B2788827 4-bromo-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-64-0

4-bromo-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2788827
CAS No.: 338421-64-0
M. Wt: 521.37
InChI Key: KNJFARNZUYMGRB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromobenzene, a trifluoromethyl group, a benzyl sulfanyl group, and a 1,2,4-triazole ring . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromobenzene and trifluoromethyl groups might be introduced using electrophilic aromatic substitution reactions . The 1,2,4-triazole ring could be formed using a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene and trifluoromethyl groups are both electron-withdrawing, which would affect the electron density distribution in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing bromobenzene and trifluoromethyl groups. These groups could make the compound more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromobenzene and trifluoromethyl groups would likely make the compound relatively nonpolar and lipophilic .

Properties

IUPAC Name

4-bromo-N-[[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF3N4O2S2/c1-26-16(10-23-30(27,28)15-8-6-14(19)7-9-15)24-25-17(26)29-11-12-2-4-13(5-3-12)18(20,21)22/h2-9,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJFARNZUYMGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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